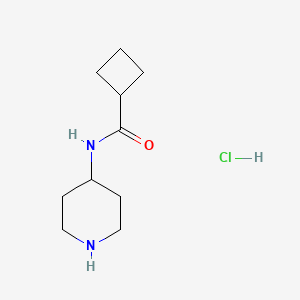

N-(piperidin-4-yl)cyclobutanecarboxamide hydrochloride

Description

N-(piperidin-4-yl)cyclobutanecarboxamide hydrochloride (molecular formula: C₁₀H₁₉ClN₂O, molecular weight: 218.73) is a synthetic small molecule characterized by a cyclobutane ring linked via a carboxamide group to a piperidin-4-yl moiety, with a hydrochloride salt improving solubility . Its synthesis typically involves Boc-protection/deprotection strategies, as seen in related compounds, yielding ~73% with a melting point of 154–156°C .

Properties

IUPAC Name |

N-piperidin-4-ylcyclobutanecarboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.ClH/c13-10(8-2-1-3-8)12-9-4-6-11-7-5-9;/h8-9,11H,1-7H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUFQIRXZWZSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219948-63-6 | |

| Record name | Cyclobutanecarboxamide, N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219948-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-yl)cyclobutanecarboxamide hydrochloride typically involves the reaction of cyclobutanecarboxylic acid with piperidine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting amide with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through crystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)cyclobutanecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines or thiols; reactions are carried out under mild to moderate conditions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

N-(piperidin-4-yl)cyclobutanecarboxamide hydrochloride has several notable applications:

Medicinal Chemistry

- Drug Development : The compound serves as a lead compound for developing new drugs targeting various biological pathways. Its structural features allow for modifications that can enhance potency and selectivity against specific targets .

Biological Research

- Biological Activity : Investigated for its interactions with enzymes and receptors, it shows potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. The mechanism involves inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH), disrupting nucleotide synthesis essential for bacterial growth .

Industrial Applications

- Synthesis of Specialty Chemicals : The compound can be used as an intermediate in the production of specialty chemicals, contributing to the synthesis of more complex molecules with unique properties.

Case Studies

Several studies have highlighted the effectiveness of this compound in different contexts:

-

Antimicrobial Activity :

- A study demonstrated its efficacy against Mycobacterium tuberculosis, with results indicating significant inhibition of bacterial growth through IMPDH inhibition.

- Anti-inflammatory Effects :

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)cyclobutanecarboxamide hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including alterations in neurotransmitter release or receptor activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between N-(piperidin-4-yl)cyclobutanecarboxamide hydrochloride and its analogs:

Key Observations :

- Cyclobutane vs. Aromatic Rings : The target compound’s cyclobutane may improve metabolic stability compared to benzamide analogs (e.g., ), which exhibit higher lipophilicity due to the trifluoromethyl group .

- Linker Groups : Ether () and sulfonamide () linkers alter polarity and hydrogen-bonding capacity, impacting solubility and membrane permeability.

Pharmacological Implications

Biological Activity

N-(piperidin-4-yl)cyclobutanecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring linked to a piperidine moiety via a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 233.73 g/mol. The unique configuration of this compound contributes to its distinct biological activities and interactions with various molecular targets.

The biological activity of this compound primarily involves its interaction with specific neurotransmitter receptors and enzymes. The compound modulates cellular signaling pathways, which can lead to various biological effects such as alterations in neurotransmitter release and receptor activity. Notably, it has been investigated for its potential as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses .

Antiinflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pyroptosis and reduce interleukin-1 beta (IL-1β) release, suggesting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Potential

The compound has shown promise in anticancer research. It has been evaluated for its effects on various cancer cell lines, demonstrating significant cytotoxicity against HepG2 cells (a liver cancer cell line). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(Piperidin-4-yl)cyclobutanecarboxamide dihydrochloride | Similar structure with two hydrochloride groups | Enhanced solubility; potential for increased bioactivity |

| Cyclobutanecarboxamide derivatives | Various substituents on the piperidine ring | Diverse pharmacological profiles depending on modifications |

This table illustrates how structural variations can influence the biological activity and therapeutic potential of related compounds.

Case Studies and Research Findings

Several studies have specifically focused on the biological activity of this compound:

- Inflammatory Response Inhibition : A study assessed the compound's effect on IL-1β release in macrophages, revealing a dose-dependent inhibition at concentrations up to 50 µM, supporting its role as an anti-inflammatory agent .

- Antitumor Activity : In another investigation, this compound was tested against HepG2 cells, showing a significant reduction in cell viability and induction of apoptosis markers such as cleaved caspase-3.

- Pharmacokinetics : Research on the pharmacokinetic profile indicated that the compound exhibits favorable absorption characteristics, making it a candidate for further development in drug formulation.

Q & A

What are the recommended synthetic routes for N-(piperidin-4-yl)cyclobutanecarboxamide hydrochloride, and how can reaction yields be optimized?

Methodological Answer:

A high-yield synthesis (94%) for structurally similar piperidine derivatives involves a multi-step procedure with optimized reaction conditions. For example, N-(piperidin-4-yl)ethenesulfonamide hydrochloride was synthesized using a nucleophilic substitution reaction under mild acidic conditions, followed by purification via recrystallization . Key factors for yield optimization include:

- Temperature control : Maintaining 0–5°C during carboxamide coupling.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) ensures high purity (>95%).

How can researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

Combined spectroscopic and crystallographic techniques are critical:

- X-ray crystallography : Resolves bond lengths and angles (e.g., piperidine ring conformation, cyclobutane distortion). For analogous compounds, unit cell parameters (e.g., a = 13.286 Å, b = 9.1468 Å) confirm crystal packing .

- NMR spectroscopy : 1H/13C NMR identifies substituent environments (e.g., δ 6.46–6.19 ppm for aromatic protons, δ 3.2–3.5 ppm for piperidine CH2 groups) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., exact mass 258.1106 Da for related metabolites) .

What experimental designs are suitable for evaluating receptor binding affinity and selectivity?

Methodological Answer:

Use radioligand displacement assays and functional antagonism studies:

- D3 receptor antagonism : Compete with [3H]PD-128907 in HEK-293 cells expressing human D3 receptors. Measure IC50 values (e.g., 2 nM for high-affinity analogs) .

- Selectivity screening : Test against off-target receptors (e.g., 5-HT4, σ1) to identify Ki discrepancies (>100-fold selectivity) .

- Enantioselectivity : Resolve racemic mixtures via chiral HPLC and compare binding profiles of enantiomers .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

Systematic modifications to the cyclobutane and piperidine moieties are explored:

- Substituent effects : Introduce electron-withdrawing groups (e.g., Cl, CF3) on the cyclobutane to enhance metabolic stability .

- Linking chains : Replace carboxamide with sulfonamide to improve solubility (e.g., logP reduction from 2.8 to 1.5) .

- Docking simulations : Use Schrödinger Suite to predict binding poses in D3 receptor homology models .

What computational approaches are effective for predicting binding modes and pharmacokinetic properties?

Methodological Answer:

- Molecular docking : Glide SP/XP scoring with D3 receptor crystal structures (PDB: 3PBL) identifies key interactions (e.g., hydrogen bonding with Ser192/196) .

- ADMET prediction : SwissADME estimates bioavailability (%F >50) and blood-brain barrier penetration (BBB+ score >0.5) .

- MD simulations : GROMACS assesses conformational stability of receptor-ligand complexes over 100 ns trajectories .

How should researchers address contradictory data in biological activity assays?

Methodological Answer:

Contradictions may arise from impurities or assay conditions. Mitigation strategies include:

- Purity validation : HPLC-MS (>98% purity) to exclude inactive/byproduct interference .

- Dose-response curves : Repeat assays with 10-point dilutions (0.1 nM–10 µM) to confirm EC50/IC50 consistency .

- Orthogonal assays : Compare radioligand binding with functional cAMP assays for cross-validation .

What analytical methods are critical for validating synthetic intermediates and final products?

Methodological Answer:

- HPLC-DAD : Monitor reaction progress (e.g., retention time 8.2 min for carboxamide intermediate) .

- Elemental analysis : Confirm C, H, N content (±0.3% theoretical) .

- Thermogravimetry (TGA) : Assess thermal stability (decomposition >200°C) .

How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

- Storage : -20°C in airtight containers under argon prevents hydrolysis of the carboxamide group .

- pH stability : Degrades rapidly in acidic conditions (t1/2 = 2 h at pH 2) but remains stable at pH 7.4 (t1/2 >48 h) .

- Light sensitivity : Protect from UV exposure to prevent cyclobutane ring opening .

Which biophysical techniques are recommended for studying ligand-receptor interactions?

Methodological Answer:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) on immobilized receptor chips .

- Isothermal titration calorimetry (ITC) : Quantify binding enthalpy (ΔH = -12 kcal/mol for high-affinity ligands) .

- Cryo-EM : Resolve ligand-induced conformational changes in receptor complexes at 3.0 Å resolution .

How can researchers troubleshoot low yields in the final coupling step of the synthesis?

Methodological Answer:

Common issues and solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.